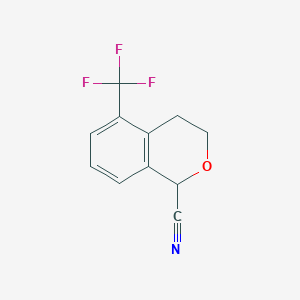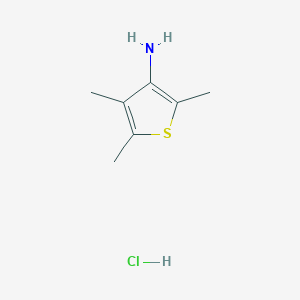
3-(2-Isopropyl-1H-imidazol-5-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Isopropyl-1H-imidazol-5-yl)piperidine is a heterocyclic compound featuring both an imidazole and a piperidine ring. The imidazole ring is known for its presence in many biologically active molecules, while the piperidine ring is a common structural motif in pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropyl-1H-imidazol-5-yl)piperidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with isopropyl bromide to introduce the isopropyl group at the 2-position.
Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Coupling: Finally, the imidazole and piperidine rings are coupled together using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
化学反应分析
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of imidazole N-oxides.
Reduction: Reduction of the imidazole ring can be achieved using reagents like sodium borohydride, resulting in the formation of dihydroimidazole derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: N-alkylated piperidine derivatives.
科学研究应用
3-(2-Isopropyl-1H-imidazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3-(2-Isopropyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperidine ring can interact with various receptors in the nervous system, potentially leading to effects on neurotransmission.
相似化合物的比较
Similar Compounds
2-Isopropyl-1H-imidazole: Lacks the piperidine ring, making it less versatile in terms of biological activity.
3-(1H-imidazol-5-yl)piperidine: Lacks the isopropyl group, which may affect its binding affinity and specificity.
1-(2-Isopropyl-1H-imidazol-5-yl)piperidine: Similar structure but different substitution pattern, which can lead to different biological activities.
Uniqueness
3-(2-Isopropyl-1H-imidazol-5-yl)piperidine is unique due to the presence of both the imidazole and piperidine rings, as well as the isopropyl group. This combination of structural features allows it to interact with a wide range of biological targets, making it a valuable compound in drug discovery and development.
属性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC 名称 |
3-(2-propan-2-yl-1H-imidazol-5-yl)piperidine |
InChI |
InChI=1S/C11H19N3/c1-8(2)11-13-7-10(14-11)9-4-3-5-12-6-9/h7-9,12H,3-6H2,1-2H3,(H,13,14) |
InChI 键 |
NFCZSUZAAWNSPZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC=C(N1)C2CCCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine](/img/structure/B12936521.png)

![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile](/img/structure/B12936542.png)

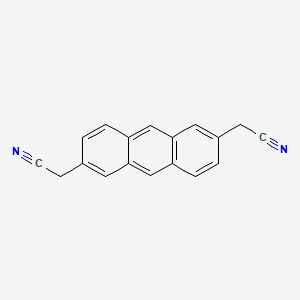
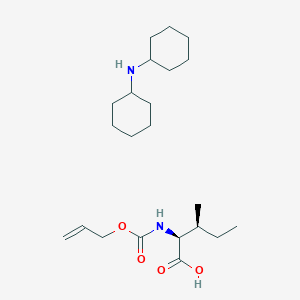
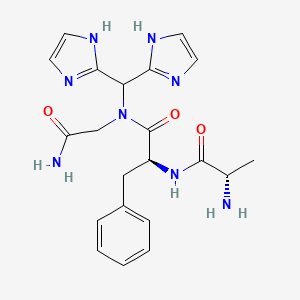

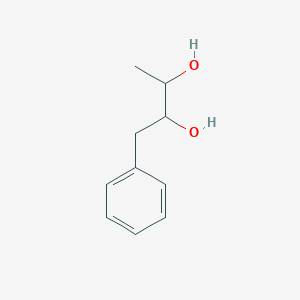
![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)
